

# theoretical molecular weight and formula of Azido-PEG2-alcohol

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## Compound of Interest

Compound Name: Azido-PEG2-alcohol

Cat. No.: B1666423

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An In-depth Technical Guide on **Azido-PEG2-alcohol**: Chemical Properties and Structure

For researchers, scientists, and professionals engaged in drug development and bioconjugation, a precise understanding of the chemical and physical properties of linker molecules is paramount. **Azido-PEG2-alcohol** is a heterobifunctional linker containing an azide group and a hydroxyl group, separated by a two-unit polyethylene glycol (PEG) spacer. This guide provides a concise overview of its fundamental chemical properties, specifically its chemical formula and theoretical molecular weight.

## Chemical Formula and Molecular Weight

The chemical identity of **Azido-PEG2-alcohol** is defined by its elemental composition and the total mass of its constituent atoms. The established chemical formula for this compound is  $C_4H_9N_3O_2$ <sup>[1][2][3][4][5][6]</sup>.

The theoretical molecular weight has been calculated based on the standard atomic weights of its constituent elements. Commercially available **Azido-PEG2-alcohol** is reported with molecular weights typically around 131.13 g/mol or 131.14 g/mol <sup>[1][2][3][4][5][6][7]</sup>. The slight variation can be attributed to differences in the atomic weight values used for the calculation.

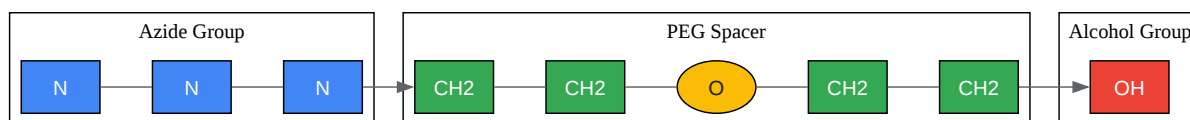
The data below summarizes the key quantitative information for **Azido-PEG2-alcohol**.

Parameter	Value
Chemical Formula	C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>
Reported Molecular Weight	131.13 g/mol , 131.14 g/mol [1][2][3][4][7]
Theoretical Molecular Weight	131.135 g/mol

Theoretical molecular weight was calculated using the following conventional atomic weights:  
C: 12.011, H: 1.008, N: 14.007, O: 15.999.

## Chemical Structure and Connectivity

To visualize the arrangement of atoms and functional groups within **Azido-PEG2-alcohol**, a simple connectivity diagram is provided below. This illustrates the linear nature of the PEG spacer and the terminal positions of the azide and hydroxyl functional groups. The azide group is reactive towards alkynes, BCN, and DBCO via click chemistry, while the hydroxyl group allows for further derivatization[4][8].



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Connectivity diagram of **Azido-PEG2-alcohol**.

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